molecular formula C19H13N3O3 B5700458 SW157765

SW157765

Cat. No.: B5700458
M. Wt: 331.3 g/mol
InChI Key: QSSYRORXXFTVFI-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SW157765 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzoxazole ring and the subsequent coupling with a pyridine derivative. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

SW157765 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

SW157765 has several scientific research applications, including:

    Chemistry: Used as a tool to study glucose transport mechanisms and to develop new inhibitors for glucose transporters.

    Biology: Helps in understanding the metabolic pathways and regulatory mechanisms in cells, particularly in cancer cells.

    Medicine: Potential therapeutic agent for treating cancers with specific genetic mutations, such as KRAS and KEAP1 mutations.

    Industry: Can be used in the development of diagnostic tools and assays for cancer research

Mechanism of Action

SW157765 exerts its effects by selectively inhibiting the non-canonical glucose transporter GLUT8 (SLC2A8). This inhibition disrupts glucose uptake in cells, particularly in non-small-cell lung cancer cells with KRAS and KEAP1 mutations. The compound’s action is due to the convergent consequences of dual KRAS and NRF2 modulation of metabolic and xenobiotic gene regulatory programs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SW157765

This compound is unique in its selective inhibition of GLUT8, making it particularly effective in targeting non-small-cell lung cancer cells with specific genetic mutations. This specificity sets it apart from other glucose transporter inhibitors that may target different transporters or have broader activity .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-18(6-4-15-2-1-11-24-15)21-14-3-5-17-16(12-14)22-19(25-17)13-7-9-20-10-8-13/h1-12H,(H,21,23)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSYRORXXFTVFI-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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